![molecular formula C8H7BrN2 B2805790 3-溴-2-甲基-1H-吡咯并[2,3-c]吡啶 CAS No. 869012-93-1](/img/structure/B2805790.png)

3-溴-2-甲基-1H-吡咯并[2,3-c]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

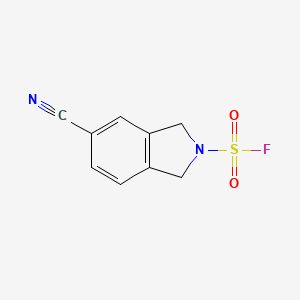

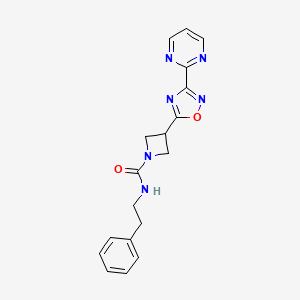

“3-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine” is a chemical compound with the molecular formula C8H7BrN2 . It is a derivative of pyrrolopyridine, a class of compounds that have shown potent activities against FGFR1, 2, and 3 .

Molecular Structure Analysis

The molecular structure of “3-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine” can be represented by the InChI code: 1S/C8H7BrN2/c1-5-8(9)6-2-3-10-4-7(6)11-5/h2-4,11H,1H3 . This indicates that the compound has a pyrrolopyridine core with a bromine atom at the 3-position and a methyl group at the 2-position .Physical and Chemical Properties Analysis

“3-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine” is a solid compound with a molecular weight of 211.06 . It has an InChI key of YWTFPERGTVJYKQ-UHFFFAOYSA-N .科学研究应用

合成方法和化学转化

3-溴-2-甲基-1H-吡咯并[2,3-c]吡啶作为各种合成方法中的关键中间体,能够构建复杂的分子骨架。它在 1-甲基-4,5,6,7-四氢-1H-吡咯并[2,3-c]吡啶盐酸盐及其 N6 取代类似物的有效合成中凸显了其效用,通过硼氢化钠还原和脱苄基化过程,证明了其在生成药学相关结构方面的多功能性 (Nechayev 等人,2013)。此外,它在相转移条件下与甲苯磺酰甲基异氰化物 (TosMIC) 的反应促进了吡啶并[3',2':4,5]吡咯并[1,2-c]嘧啶体系的新型合成,这是海洋生物碱变异菌素家族中的核心结构,展示了一种独特的杂环化方法,为变异菌素 B 等天然产物的全合成铺平了道路 (Mendiola 等人,2004)。

作用机制

Target of Action

The primary target of 3-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in a variety of biological processes, including cell growth, differentiation, and angiogenesis . Abnormal activation of FGFR signaling pathways is associated with the progression and development of several cancers .

Mode of Action

3-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine interacts with FGFRs, inhibiting their activity . This inhibition likely occurs through the compound binding to the kinase domain of the receptors, preventing their autophosphorylation and subsequent activation of downstream signaling pathways .

Biochemical Pathways

The inhibition of FGFRs by 3-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine affects several downstream signaling pathways. These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways , which regulate various cellular processes such as cell proliferation, migration, and survival .

Result of Action

The inhibition of FGFRs by 3-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine can lead to a decrease in cell proliferation and an increase in apoptosis . For instance, in vitro studies have shown that similar compounds can inhibit the proliferation of cancer cells and induce their apoptosis . They can also significantly inhibit the migration and invasion of cancer cells .

Action Environment

The action, efficacy, and stability of 3-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine can be influenced by various environmental factors. For instance, the compound should be stored at low temperatures (0-8°C) to maintain its stability . Furthermore, the compound’s action can be affected by the cellular environment, including the presence of other signaling molecules and the specific characteristics of the target cells.

属性

IUPAC Name |

3-bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-5-8(9)6-2-3-10-4-7(6)11-5/h2-4,11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWTFPERGTVJYKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=NC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2805707.png)

![5-Methylbenzo[D]oxazole-2-carboxylic acid](/img/structure/B2805708.png)

![N-[2-(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B2805714.png)

![N-[(2-methoxyphenyl)methyl]-2-[3-oxo-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2805716.png)

![N-[Cyano-(2,3-dimethoxyphenyl)methyl]-3-pyridin-4-ylpropanamide](/img/structure/B2805718.png)

![2-(2-Chloro-6-fluorophenyl)-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2805719.png)

![4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2805722.png)

![6-(2,4-Dimethoxyphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2805724.png)